molecular formula C17H10IN9O6 B11524826 2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

Cat. No.: B11524826
M. Wt: 563.2 g/mol
InChI Key: AAOSIPOFJYZMDN-FBCYGCLPSA-N
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Description

2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol is a complex organic compound with a unique structure that includes an oxadiazole ring, a pyrazine ring, and a dinitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol typically involves multiple steps, including the formation of the oxadiazole and pyrazine rings, followed by the introduction of the dinitrophenol group. Common reagents used in these reactions include hydrazine derivatives, nitro compounds, and iodine-containing compounds. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-{6-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol
  • 2-[(E)-(2-{6-[(4-chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol
  • 2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol

Uniqueness

The uniqueness of 2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, can enhance its reactivity and binding affinity compared to similar compounds with different halogen atoms .

Properties

Molecular Formula

C17H10IN9O6

Molecular Weight

563.2 g/mol

IUPAC Name

2-[(E)-[[6-(4-iodoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]-4,6-dinitrophenol

InChI

InChI=1S/C17H10IN9O6/c18-9-1-3-10(4-2-9)20-14-15(22-17-16(21-14)24-33-25-17)23-19-7-8-5-11(26(29)30)6-12(13(8)28)27(31)32/h1-7,28H,(H,20,21,24)(H,22,23,25)/b19-7+

InChI Key

AAOSIPOFJYZMDN-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)I

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)I

Origin of Product

United States

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